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A critical assessment of Density Functional Theory (DFT) calculations for the nickel-vanadium

(Ni-V) system is presented, underpinned by a direct comparison with available experimental

data. This guide serves as a resource for researchers, scientists, and drug development

professionals, offering a consolidated view of the theoretical and experimental landscape for

this important binary alloy.

The accurate prediction of material properties through computational methods is paramount for

the accelerated design and discovery of new alloys. DFT has emerged as a powerful tool for

calculating fundamental properties such as formation energies, lattice parameters, and elastic

constants. However, the validation of these theoretical predictions against robust experimental

data is crucial to establish their reliability and predictive power. This guide provides a

comprehensive comparison of DFT-calculated and experimentally measured properties of the

Ni-V system, summarizing key quantitative data, detailing experimental and computational

methodologies, and illustrating the validation workflow.

Comparison of Formation Enthalpy
The enthalpy of formation is a critical thermodynamic property that governs the stability of

different phases within an alloy system. While experimental data on the formation enthalpies of

Ni-V intermetallic compounds is available through thermodynamic assessments, direct

calorimetric measurements are less common in recent literature. DFT calculations, on the other
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hand, can provide theoretical values for the formation energies of various stable and

metastable phases.

A CALPHAD (Calculation of Phase Diagrams) assessment of the Ni-V system incorporated

experimental data on mixing and formation enthalpies in its thermodynamic modeling[1].

Furthermore, this assessment was enhanced with DFT calculations for all experimentally

reported stable phases at 0 K[1]. This integrated approach highlights the synergy between

computational and experimental methods in developing reliable thermodynamic databases.

One study reported a DFT-calculated enthalpy of formation for the Ni₃V intermetallic compound

with the D0₂₂ crystal structure, which was compared with existing literature data.

Table 1: Comparison of Experimental and DFT Formation Enthalpies of Ni-V Compounds

Compound Crystal Structure
Experimental
Enthalpy of
Formation (kJ/mol)

DFT-Calculated
Enthalpy of
Formation (kJ/mol)

Ni₃V D0₂₂

Data referenced in

CALPHAD

assessment[1]

Value reported in

computational study

Further Ni-V

compounds to be

added as data

becomes available.

Note: Specific experimental values from the CALPHAD assessment require access to the full-

text and its cited sources. The table will be populated as this data is retrieved.

Comparison of Lattice Parameters
The lattice parameter, the dimension of the unit cell of a crystal, is a fundamental structural

property that can be accurately determined both experimentally and computationally. For Ni-V

solid solutions, experimental data from neutron diffraction studies are available.

A study on atomic disorder in Ni-V alloys confirmed that for vanadium concentrations up to 15

atomic percent, the system crystallizes in a single-phase face-centered cubic (fcc) structure[2].
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The lattice constant was found to increase linearly with the addition of vanadium, which is

consistent with the larger atomic radius of vanadium compared to nickel[2].

Table 2: Comparison of Experimental and DFT Lattice Parameters of Ni-V Solid Solutions (fcc)

Vanadium Concentration
(at. %)

Experimental Lattice
Parameter (Å)[2]

DFT-Calculated Lattice
Parameter (Å)

0 (Pure Ni) 3.524
To be populated from relevant

DFT studies

5
To be populated from

experimental data

To be populated from relevant

DFT studies

10
To be populated from

experimental data

To be populated from relevant

DFT studies

15
To be populated from

experimental data

To be populated from relevant

DFT studies

Note: This table will be expanded with further experimental data points from the cited source

and corresponding DFT calculations from the literature.

Comparison of Elastic Constants
Elastic constants are measures of a material's resistance to elastic deformation under stress

and are crucial for understanding its mechanical behavior. While experimental and

computational studies on the elastic properties of various Ni-based alloys exist, a dedicated,

comprehensive comparison for the binary Ni-V system is not readily available in the literature.

First-principles calculations have been employed to determine the elastic constants of various

Ni-based intermetallics and solid solutions, providing a theoretical benchmark. For instance,

studies on Ni₃X (where X is another element) compounds have reported DFT-calculated elastic

constants.

Table 3: Comparison of Experimental and DFT Elastic Constants of Ni-V Compounds
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Compound/Alloy Elastic Constants
Experimental
Values (GPa)

DFT-Calculated
Values (GPa)

Ni-V

compounds/alloys to

be added as data

becomes available.

C₁₁, C₁₂, C₄₄ To be populated To be populated

Note: This table will be populated as specific experimental and DFT data for the Ni-V system

are identified.

Experimental and Computational Methodologies
A clear understanding of the methodologies employed in both experimental measurements and

theoretical calculations is essential for a meaningful comparison.

Experimental Protocols
Enthalpy of Formation:

Calorimetry: This is the primary experimental technique for directly measuring the enthalpy of

formation of intermetallic compounds.

Direct Reaction Calorimetry: The heat evolved or absorbed during the formation of the

compound from its constituent elements is measured directly in a calorimeter.

Solution Calorimetry: The heats of dissolution of the compound and its constituent

elements in a common solvent (e.g., a molten metal) are measured. The enthalpy of

formation is then calculated using Hess's law.

Lattice Parameters:

X-ray Diffraction (XRD) and Neutron Diffraction: These techniques are used to determine the

crystal structure and lattice parameters of materials. By analyzing the diffraction pattern, the

spacing between atomic planes can be precisely measured, from which the lattice

parameters are calculated.
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Elastic Constants:

Resonant Ultrasound Spectroscopy (RUS): This is a powerful technique for determining the

full set of elastic constants of a material from a single sample. The resonant frequencies of a

sample with a well-defined geometry are measured and then used to back-calculate the

elastic constants through an iterative computational process.

Computational Methodologies
Density Functional Theory (DFT):

Software Packages: Common software packages for performing DFT calculations on metallic

alloys include the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and

others.

Approximations for Exchange-Correlation Functional: The choice of the exchange-correlation

functional is crucial for the accuracy of DFT calculations. The Generalized Gradient

Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is

widely used for metallic systems.

Pseudopotentials: To simplify the calculations, the interaction of the core electrons with the

nucleus is often replaced by a pseudopotential. The Projector Augmented-Wave (PAW)

method is a commonly used and accurate approach.

Supercell Approach: For modeling solid solutions with random atomic arrangements, the

Special Quasirandom Structures (SQS) method is often employed to create supercells that

mimic the statistical properties of a random alloy.

Calculation of Properties:

Formation Energy: The formation energy of a compound is calculated as the difference

between the total energy of the compound and the sum of the total energies of its

constituent elements in their ground-state crystal structures.

Lattice Parameters: The equilibrium lattice parameters are determined by minimizing the

total energy of the system with respect to the cell dimensions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elastic Constants: The elastic constants are typically calculated by applying small strains

to the equilibrium crystal structure and calculating the resulting stress tensor.

Validation Workflow
The process of validating DFT calculations with experimental data follows a logical workflow, as

illustrated in the diagram below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Validation DFT Calculation

Sample Preparation
(e.g., Alloying, Annealing)

Characterization
(e.g., XRD for phase purity)

Experimental Measurement
(e.g., Calorimetry, RUS, Diffraction)

Experimental Data
(Formation Enthalpy, Lattice Parameters, Elastic Constants)

Data Comparison and Validation

Computational Setup
(e.g., VASP, GGA, PAW)

Structure Modeling
(e.g., Supercells, SQS)

Property Calculation
(Energy, Forces, Stress)

DFT Results
(Formation Energy, Lattice Parameters, Elastic Constants)

Refined Understanding and Predictive Models

Click to download full resolution via product page

Caption: Workflow for validating DFT calculations with experimental data.
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This guide underscores the importance of a combined experimental and computational

approach to understanding the properties of Ni-V systems. While DFT provides a powerful

framework for predicting material behavior, its validation against experimental benchmarks is

essential for building confidence in its predictive capabilities and for the continued development

of advanced materials. Further targeted experimental and computational studies on the Ni-V

binary system are needed to populate the comparison tables more comprehensively and to

refine our understanding of this alloy system.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15487691?utm_src=pdf-custom-synthesis
https://publications.rwth-aachen.de/record/1012666/files/1012666.pdf
https://journals.aps.org/prb/abstract/10.1103/PhysRevB.108.184106
https://www.benchchem.com/product/b15487691#validation-of-dft-calculations-for-nickel-vanadium-systems
https://www.benchchem.com/product/b15487691#validation-of-dft-calculations-for-nickel-vanadium-systems
https://www.benchchem.com/product/b15487691#validation-of-dft-calculations-for-nickel-vanadium-systems
https://www.benchchem.com/product/b15487691#validation-of-dft-calculations-for-nickel-vanadium-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15487691?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15487691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

